Desmethylimipramine (DMI), a major metabolite of imipramine, is a compound of interest due to its pharmacological properties and potential therapeutic applications. While DMI itself does not elicit significant pharmacological effects, it has been shown to counteract the effects of reserpine-like drugs and influence central neurotransmitter systems, which may have implications for its use in various medical fields1.
In the field of psychiatry, DMI has been studied for its interactions with dopaminergic systems. Chronic administration of DMI has been shown to facilitate the locomotor stimulant action of d-amphetamine, which is thought to be dependent on the mesolimbic dopaminergic system. This effect does not seem to be mediated by primary actions on central noradrenergic or serotonergic systems, nor does it appear to affect dopamine receptors directly. Instead, the facilitation of the amphetamine response by DMI may be related to its anticholinergic effects2.
DMI's influence on dopaminergic systems extends to neurology, where it has been observed to potentiate the locomotor response to d-amphetamine after chronic administration. This suggests a possible supersensitivity of postsynaptic dopamine receptors in the mesolimbic system, which is associated with the mediation of amphetamine-induced increases in locomotor activity. The findings imply that DMI may induce changes in receptor sensitivity without affecting presynaptic dopamine receptors4.
In gastroenterology, DMI's potent gastric antisecretory effects have been demonstrated. The compound is significantly more effective in decreasing gastric acid secretion when administered centrally compared to intravenous administration. This suggests a potential application for DMI in the treatment of conditions involving gastric acid hypersecretion, such as peptic ulcers, by modulating central neurotransmitter systems3.
Desmethyl Iopamidol is classified as a non-ionic iodinated contrast agent. It is primarily used in medical imaging to enhance the visibility of vascular structures during radiographic examinations. The compound is derived from 5-amino-1,3-benzenedicarboxylic acid and contains iodine, which is essential for its radiopaque properties. The molecular formula of Desmethyl Iopamidol is with a molecular weight of approximately 763.06 g/mol .
The synthesis of Desmethyl Iopamidol involves several key steps:
Industrial methods for producing Desmethyl Iopamidol often incorporate green chemistry principles to minimize environmental impact and improve yields by substituting hazardous reagents with safer alternatives.
Desmethyl Iopamidol features a complex molecular structure characterized by:
The molecular structure can be represented as follows:
Desmethyl Iopamidol can undergo various chemical reactions:
The products formed from these reactions vary based on the conditions and reagents used.
Desmethyl Iopamidol acts primarily as a diagnostic imaging agent by enhancing contrast during angiographic procedures. Its mechanism involves:
Desmethyl Iopamidol exhibits several notable physical and chemical properties:
These properties are crucial for its application in medical imaging.
Desmethyl Iopamidol has various scientific applications:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2